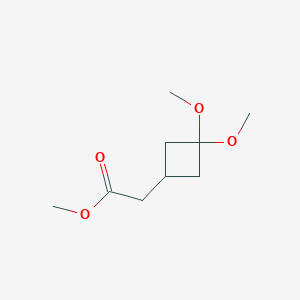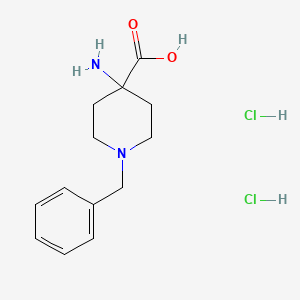![molecular formula C18H21FN2O5 B6297463 Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester CAS No. 428-79-5](/img/structure/B6297463.png)
Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester is a synthetic organic compound that features an indole ring substituted with a fluorine atom and an acetamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Acetamido Group Addition: The acetamido group can be introduced via acylation of the indole nitrogen using acetic anhydride or acetyl chloride.
Malonic Acid Diethyl Ester Formation: The final step involves the alkylation of malonic acid diethyl ester with the indole derivative under basic conditions, typically using sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various nucleophiles.
科学研究应用
Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester involves its interaction with biological targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins . The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
5-Fluoroindole: A simpler fluorinated indole derivative used in organic synthesis.
Acetamidoindole: An indole derivative with an acetamido group but lacking the malonic acid ester functionality.
Uniqueness
Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester is unique due to the combination of the fluorinated indole ring, acetamido group, and malonic acid diethyl ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
diethyl 2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-7-6-13(19)8-14(12)15/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEOXZHLNHALLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)(C(=O)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
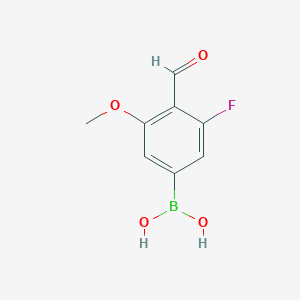
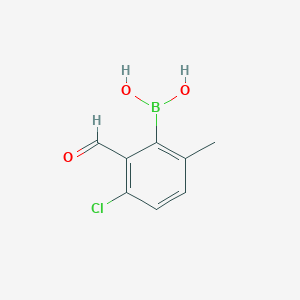
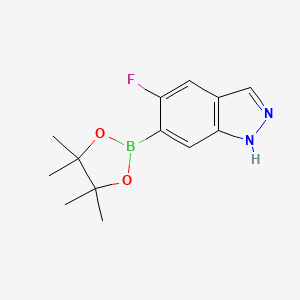
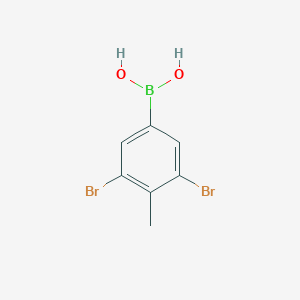
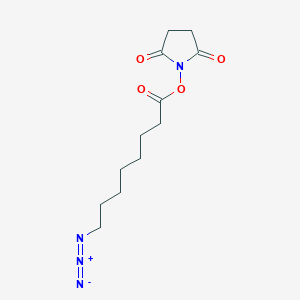
AMINOPROPANOATE](/img/structure/B6297433.png)
![6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B6297439.png)
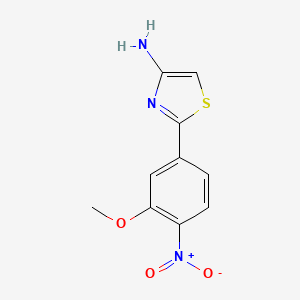
![6-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B6297453.png)
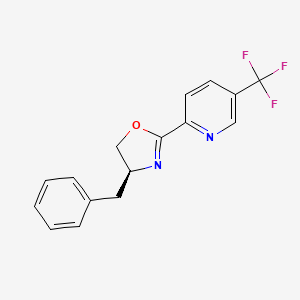
![Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)
![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)
